An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate hydrochloride
An In-Depth Technical Guide to Methyl (2R)-2-(methylamino)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Methyl (2R)-2-(methylamino)propanoate hydrochloride, also known as N-methyl-D-alanine methyl ester hydrochloride, is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structural features, particularly the N-methylated amine and the ester functional group at a stereocenter, make it a valuable precursor for the synthesis of complex molecular architectures with specific biological activities. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, robust analytical methodologies for its characterization, its applications in drug discovery with a focus on central nervous system (CNS) therapeutics, and essential safety and handling procedures. The causality behind experimental choices and self-validating systems for protocols are emphasized to ensure technical accuracy and practical utility for researchers in the field.
Introduction and Physicochemical Properties
Methyl (2R)-2-(methylamino)propanoate hydrochloride is the hydrochloride salt of the methyl ester of N-methyl-D-alanine. The "(2R)" designation specifies the stereochemistry at the chiral center, which is crucial for its interaction with biological targets, as enantiomers of a drug can have vastly different pharmacological and toxicological profiles[1]. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications[2].
The N-methylation of amino acids is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of peptide-based drugs. The methyl group can increase metabolic stability by sterically hindering enzymatic degradation, enhance membrane permeability, and modulate receptor binding affinity[3].
Table 1: Physicochemical Properties of Methyl (2R)-2-(methylamino)propanoate hydrochloride
| Property | Value | Source(s) |
| CAS Number | 19914-41-1 | [4][5] |
| Molecular Formula | C₅H₁₂ClNO₂ | [5] |
| Molecular Weight | 153.61 g/mol | [5] |
| Appearance | White to off-white solid/powder | [6] |
| Purity | Typically ≥95% to 97% | [7][8] |
| Synonyms | N-Methyl-D-alanine methyl ester HCl, (R)-Methyl 2-(methylamino)propanoate hydrochloride | [5] |
Synthesis Protocol: N-methylation of D-Alanine Methyl Ester Hydrochloride
The synthesis of methyl (2R)-2-(methylamino)propanoate hydrochloride can be achieved through the N-methylation of D-alanine methyl ester hydrochloride. A common and effective method is reductive amination, which involves the reaction of the primary amine with formaldehyde to form an intermediate imine (or aminal), followed by in-situ reduction.
Rationale for Method Selection
Reductive amination is a widely used and robust method for the N-methylation of amines. The use of formaldehyde as the methyl source and a mild reducing agent like sodium borohydride offers high yields and good chemoselectivity. This approach avoids the use of more hazardous and less selective methylating agents like methyl iodide. The one-pot nature of the reaction simplifies the experimental setup and workup procedure[9].
Experimental Protocol
Materials:
-
D-Alanine methyl ester hydrochloride
-
Formaldehyde (37% solution in water)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (for pH adjustment)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve D-alanine methyl ester hydrochloride (1 equivalent) in methanol.
-
Imine Formation: Cool the solution to 0°C in an ice bath. Slowly add formaldehyde solution (1.1 equivalents) dropwise while maintaining the temperature at 0°C. Stir the mixture at this temperature for 1 hour.
-
Reduction: While still at 0°C, add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with concentrated HCl. Wash the aqueous layer with diethyl ether to remove any non-polar impurities.
-
Basification and Extraction: Adjust the pH of the aqueous layer to ~9-10 with a sodium hydroxide solution. Extract the product into diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solution under reduced pressure to obtain the free base of methyl (2R)-2-(methylamino)propanoate.
-
Salt Formation: Dissolve the crude product in a minimal amount of diethyl ether and add a solution of HCl in diethyl ether dropwise until precipitation is complete.
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield methyl (2R)-2-(methylamino)propanoate hydrochloride as a white solid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for methyl (2R)-2-(methylamino)propanoate HCl.
Analytical Characterization
Ensuring the chemical identity, purity, and enantiomeric excess of methyl (2R)-2-(methylamino)propanoate hydrochloride is critical for its application in research and drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Analysis: ¹H NMR
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the molecular structure of the compound. The expected chemical shifts and coupling patterns provide a fingerprint of the molecule.
Expected ¹H NMR (400 MHz, D₂O) signals:
-
A doublet corresponding to the C-H proton at the chiral center.
-
A singlet for the N-methyl protons.
-
A singlet for the ester methyl protons.
-
A doublet for the C-methyl protons.
The integration of these signals should correspond to the number of protons in each environment.
Chromatographic Analysis: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.
Rationale for Method: Chiral HPLC allows for the separation of enantiomers, which is not possible with standard achiral chromatography. Polysaccharide-based CSPs are often effective for the separation of amino acid derivatives[10].
Example HPLC Method:
-
Column: Chiralpak AD-H (or similar polysaccharide-based column)
-
Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (DEA) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
The retention times of the (2R) and (2S) enantiomers will differ, allowing for their quantification and the determination of the enantiomeric excess (e.e.).
Analytical Workflow
Caption: Analytical workflow for product characterization.
Table 2: Summary of Analytical Data
| Technique | Purpose | Expected Outcome |
| ¹H NMR | Structural Confirmation | Signals corresponding to all proton environments with correct integration and coupling. |
| Chiral HPLC | Enantiomeric Purity | Baseline separation of (2R) and (2S) enantiomers, allowing for e.e. calculation (typically >99%). |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the mass of the free base or a fragment consistent with the structure. |
Applications in Drug Development
Methyl (2R)-2-(methylamino)propanoate hydrochloride and related N-methylated amino acid derivatives are valuable in drug discovery, particularly for targeting the central nervous system (CNS).
Role as a Chiral Building Block in CNS Drug Discovery
The chirality of this compound is paramount, as stereoisomers can exhibit different binding affinities to receptors and enzymes in the CNS[1]. The (2R) configuration may be essential for the desired pharmacological activity of a drug candidate. Its structural motifs are found in various neurologically active compounds.
N-methyl-D-alanine derivatives are of particular interest due to their structural similarity to N-methyl-D-aspartate (NMDA), a potent agonist of the NMDA receptor, which plays a crucial role in synaptic plasticity, learning, and memory[2]. The development of modulators for the NMDA receptor is a key area of research for treating neurological and psychiatric disorders, including Alzheimer's disease and schizophrenia[3].
Improving Drug-like Properties
The incorporation of the N-methyl-D-alanine scaffold into a larger molecule can enhance its drug-like properties:
-
Increased Lipophilicity: The methyl groups can increase the lipophilicity of a molecule, which can improve its ability to cross the blood-brain barrier (BBB), a significant hurdle in CNS drug development[11].
-
Enhanced Metabolic Stability: The N-methyl group can protect against enzymatic degradation, leading to a longer half-life in the body[3].
-
Conformational Constraint: The N-methylation can restrict the conformational flexibility of a peptide backbone, which can lead to higher receptor selectivity and potency.
Safety and Handling
Proper handling of methyl (2R)-2-(methylamino)propanoate hydrochloride is essential to ensure laboratory safety. This compound is a chemical irritant.
Hazard Identification:
-
Skin Irritation: Causes skin irritation (H315)[4].
-
Eye Irritation: Causes serious eye irritation (H319)[4].
-
Respiratory Irritation: May cause respiratory irritation (H335)[4].
Table 3: Recommended Safety Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, safety goggles with side shields, and a lab coat[4][12]. |
| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling[4][13]. |
| Storage | Store in a tightly closed container in a cool, dry place away from incompatible materials[14]. |
| Spill Response | In case of a spill, wear appropriate PPE, contain the spill, and clean up with an inert absorbent material. Dispose of waste in accordance with local regulations[14]. |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Skin: Wash with soap and water. Inhalation: Remove to fresh air. Seek medical attention if irritation persists[4]. |
Safety Decision Workflow
Caption: Safety decision workflow for handling the compound.
Conclusion
Methyl (2R)-2-(methylamino)propanoate hydrochloride is a valuable and versatile chiral building block for drug discovery and development. Its synthesis is achievable through robust and well-established chemical methods, and its purity can be readily assessed using standard analytical techniques. The strategic incorporation of this moiety into drug candidates can significantly enhance their pharmacological properties, particularly for CNS-targeting agents. Adherence to strict safety protocols is imperative when handling this compound to mitigate potential hazards. This guide provides the foundational knowledge and practical insights necessary for the effective and safe utilization of methyl (2R)-2-(methylamino)propanoate hydrochloride in a research and development setting.
References
-
Royal Society of Chemistry. (2009). Supporting Information for Epimerisation. Retrieved from [Link]
-
Graham, T. H., Horning, B. D., & MacMillan, D. W. C. Organic Syntheses Procedure. Retrieved from [Link]
-
Exploring N-Methyl-D-Alanine: Properties and Applications. (n.d.). Retrieved from [Link]
-
Kalstein EU. Safety in the Handling of Laboratory Reagents. Retrieved from [Link]
-
Rules for the Safe Handling of Chemicals in the Laboratory. (n.d.). Retrieved from [Link]
-
AccelaChem. 19914-41-1,methyl (2R)-2-(methylamino)propanoate hydrochloride. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
Quimivita. Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
-
GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. (n.d.). Retrieved from [Link]
-
Chiral Amino Acids: Fueling Innovation in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]
-
SpectraBase. D,L-Alanine methyl ester hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]
-
The Role of Chiral Amino Acids in Modern Drug Discovery. (n.d.). Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 24). N-Methyl-D-Alanine: A Versatile Amino Acid Derivative for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025, November 28). Retrieved from [Link]
- Google Patents. Method of synthesizing 3-halo-d-alanine methyl ester or acid salt thereof.
-
Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC). (2024, February 13). Retrieved from [Link]
-
Important pharmaceutically active compounds containing a chiral N‐alkyl amino acid ester or amide moiety. (n.d.). Retrieved from [Link]
-
Sciencemadness Discussion Board. (2011, April 23). N-Methyl-d,l Alanine. Retrieved from [Link]
-
The Significance of Chirality in Drug Design and Development. (n.d.). Retrieved from [Link]
-
ChemicalRegister. methyl (2R)-2-(methylamino)propanoate hydrochloride (CAS No. 955399-17-4) Suppliers. Retrieved from [Link]
Sources
- 1. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. combi-blocks.com [combi-blocks.com]
- 5. (R)-Methyl 2-(methylamino)propanoate hydrochloride | 19914-41-1 [chemicalbook.com]
- 6. innospk.com [innospk.com]
- 7. 19914-41-1,methyl (2R)-2-(methylamino)propanoate hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 8. Methyl (2R)-2-(methylamino)propanoate hydrochloride [cymitquimica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 13. artsci.usu.edu [artsci.usu.edu]
- 14. kalstein.eu [kalstein.eu]
